![molecular formula C14H15N3O2 B2923359 N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1052629-15-8](/img/structure/B2923359.png)
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyrazole derivative that has been synthesized using various methods. It has been found to exhibit several biochemical and physiological effects and can be used as a tool in various laboratory experiments.
Mechanism of Action
Target of Action
A structurally similar compound, n-(4-acetylphenyl)-5-(5-chloro-2,4-dihydroxyphenyl)-1h-pyrazole-4-carboxamide, has been reported to interact with theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Compounds with similar structures have been shown to interact with their targets viaMichael-type addition reactions . This involves the addition of a nucleophile, in this case, the compound, to an α,β-unsaturated carbonyl compound, which could be a part of the target protein .
Biochemical Pathways
The interaction with heat shock proteins suggests potential effects onprotein folding and degradation pathways . Misfolded proteins can lead to various diseases, so compounds that interact with chaperone proteins like HSP 90-alpha could potentially influence these conditions .
Result of Action
The interaction with heat shock proteins suggests potential effects onprotein homeostasis within the cell . This could influence the function and lifespan of various proteins, potentially affecting cellular processes such as signal transduction and cell cycle control .
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages as a tool in laboratory experiments. It is a relatively stable compound and can be easily synthesized using various methods. Additionally, it has been found to exhibit several biochemical and physiological effects, which make it a potential candidate for the study of various diseases and conditions. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and it may exhibit different effects in different cell types and tissues.
Future Directions
There are several future directions for the study of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various inflammatory and painful conditions. Additionally, further research is needed to fully understand its mechanism of action and its effects on different cell types and tissues. Furthermore, it may be beneficial to investigate its potential as an antioxidant and its role in the prevention of oxidative stress-related diseases.
Synthesis Methods
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst. Another method involves the reaction of 4-acetylphenylhydrazine with ethyl cyanoacetate in the presence of a base. The product obtained is then subjected to further reactions to yield N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Scientific Research Applications
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to exhibit several scientific research applications. It has been used as a tool in various laboratory experiments to study the mechanism of action of various enzymes and proteins. This compound has also been used to study the effects of oxidative stress on cells and tissues. Additionally, it has been used to investigate the role of certain receptors in the development of various diseases.
properties
IUPAC Name |
N-(4-acetylphenyl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-17-9-8-13(16-17)14(19)15-12-6-4-11(5-7-12)10(2)18/h4-9H,3H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWOJGFFVKUXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide |
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